(2-Butoxy-4-fluorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

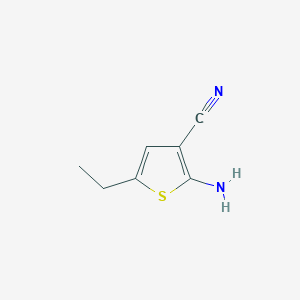

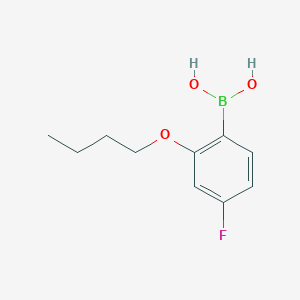

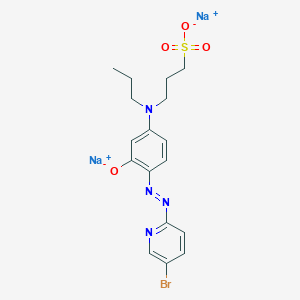

“(2-Butoxy-4-fluorophenyl)boronic acid” is an organofluorine compound . It is functionally related to a phenylboronic acid . Its unique structure allows for the creation of materials with specific properties, such as electrical conductivity, self-assembly capabilities, and responsiveness to external stimuli.

Molecular Structure Analysis

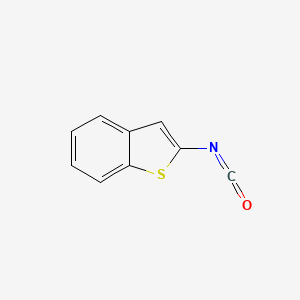

The linear formula of “(2-Butoxy-4-fluorophenyl)boronic acid” is H3C(CH2)3OC6H3(F)B(OH)2 . The molecular weight is 212.03 . The SMILES string representation is CCCCOc1cc(F)ccc1B(O)O .

Chemical Reactions Analysis

Boronic acids, such as “(2-Butoxy-4-fluorophenyl)boronic acid”, can participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura coupling reactions. This method is a powerful way to form carbon-boron bonds .

Physical And Chemical Properties Analysis

“(2-Butoxy-4-fluorophenyl)boronic acid” is a solid substance . Its melting point is between 88-93°C (lit.) . Boronic acids have unique physicochemical and electronic characteristics .

Applications De Recherche Scientifique

Application in Organic Synthesis

Scientific Field

Summary of the Application

2-Butoxy-4-fluorophenylboronic acid is a valuable building block in organic synthesis . It is used in the protodeboronation of pinacol boronic esters .

Methods of Application or Experimental Procedures

The compound is used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation .

Results or Outcomes

This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Application in Suzuki–Miyaura Coupling

Summary of the Application

2-Butoxy-4-fluorophenylboronic acid can be used as a reagent in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Methods of Application or Experimental Procedures

The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst to couple organoboron compounds with organic halides . The 2-Butoxy-4-fluorophenylboronic acid serves as the organoboron compound in this reaction .

Results or Outcomes

The Suzuki–Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds . It is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Application in Laboratory Chemicals

Scientific Field

Summary of the Application

2-Butoxy-4-fluorophenylboronic acid is used as a laboratory chemical . It is often used in research and development laboratories for various chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application can vary widely depending on the particular experiment or procedure being conducted . In general, the compound is used as a reagent in chemical reactions .

Results or Outcomes

The outcomes can also vary widely, but the use of 2-Butoxy-4-fluorophenylboronic acid as a laboratory chemical can facilitate a wide range of chemical reactions and experimental procedures .

Application in Preparation of Phenylboronic Catechol Esters

Summary of the Application

2-Butoxy-4-fluorophenylboronic acid can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

Results or Outcomes

The outcomes can also vary widely, but the use of 2-Butoxy-4-fluorophenylboronic acid in the preparation of phenylboronic catechol esters can facilitate a wide range of chemical reactions and experimental procedures .

Application in Laboratory Chemicals and Biocidal Products

Summary of the Application

2-Butoxy-4-fluorophenylboronic acid is used as a laboratory chemical . It is often used in research and development laboratories for various chemical reactions . It is also used in food, drug, pesticide or biocidal product use .

Safety And Hazards

Orientations Futures

The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(2-Butoxy-4-fluorophenyl)boronic acid”, could have promising applications in the design of new functional materials.

Propriétés

IUPAC Name |

(2-butoxy-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWSVNYQYXGJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584283 |

Source

|

| Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Butoxy-4-fluorophenyl)boronic acid | |

CAS RN |

480438-61-7 |

Source

|

| Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)